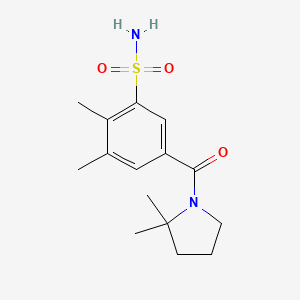
2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.
Wirkmechanismus
2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide works by binding to the active site of carbonic anhydrase IX, thereby inhibiting its activity. Carbonic anhydrase IX plays a crucial role in regulating pH in cancer cells, and its inhibition by 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to decrease the expression of various genes involved in tumor growth and metastasis. 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, and to increase the production of nitric oxide in endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide is its selectivity for carbonic anhydrase IX, which allows for the specific inhibition of this enzyme without affecting other carbonic anhydrase isoforms. However, 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide has some limitations in lab experiments, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide. One area of focus is the development of more potent and selective inhibitors of carbonic anhydrase IX, which could lead to more effective cancer treatments. Another area of focus is the use of 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide as a tool for studying the role of carbonic anhydrase in various physiological processes, including pH regulation and ion transport. Additionally, 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide could be used in combination with other drugs to enhance their efficacy and reduce potential side effects.
Synthesemethoden
2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-methylpyrrolidine-1-carboxylic acid, followed by reduction of the nitro group to an amino group. The resulting product is then treated with thionyl chloride to form 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide has been widely used in scientific research as a tool for studying various biological processes. It has been used as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. 2-Chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide has also been used as a probe for studying the binding of proteins to sulfonamides, as well as a tool for studying the role of carbonic anhydrase in various physiological processes.
Eigenschaften
IUPAC Name |
2-chloro-5-(2-methylpyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-8-3-2-6-15(8)12(16)9-4-5-10(13)11(7-9)19(14,17)18/h4-5,7-8H,2-3,6H2,1H3,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBOLUGYQKWGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)

![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)

![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)

![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)

